molecular formula C20H27F2NO B4561201 N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide

Cat. No.: B4561201
M. Wt: 335.4 g/mol
InChI Key: ODJQXDYOVQUZLW-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide is a synthetic organic compound characterized by the presence of two cyclohexyl groups, two fluorine atoms, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with dicyclohexylamine. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate then reacts with dicyclohexylamine to yield the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various nucleophiles replacing the fluorine atoms.

    Reduction Reactions: Products include amines derived from the reduction of the carbonyl group.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the methyl group.

Scientific Research Applications

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the presence of fluorine atoms and cyclohexyl groups, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dicyclohexyl-2,3-difluoro-4-chlorobenzamide
  • N,N-dicyclohexyl-2,3-difluoro-4-ethylbenzamide
  • N,N-dicyclohexyl-2,3-difluoro-4-methoxybenzamide

Uniqueness

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both cyclohexyl groups and fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dicyclohexyl-2,3-difluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2NO/c1-14-12-13-17(19(22)18(14)21)20(24)23(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h12-13,15-16H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQXDYOVQUZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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